molecular formula C19H16ClN3O4S B2613190 4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid CAS No. 339018-49-4

4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid

Cat. No.: B2613190
CAS No.: 339018-49-4
M. Wt: 417.86
InChI Key: PRHQNEQVDQLMFR-LSFURLLWSA-N
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Description

This compound features a benzoic acid core linked via a hydrazino group in the E-configuration to a substituted phenyl ring. The phenyl ring is functionalized with a methoxy group at position 3 and a 2-chloro-1,3-thiazol-5-ylmethoxy group at position 2. The thiazole ring introduces electron-withdrawing properties, while the benzoic acid enhances hydrophilicity.

Properties

IUPAC Name

4-[(2E)-2-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-26-17-8-12(2-7-16(17)27-11-15-10-21-19(20)28-15)9-22-23-14-5-3-13(4-6-14)18(24)25/h2-10,23H,11H2,1H3,(H,24,25)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHQNEQVDQLMFR-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3O4SC_{19}H_{16}ClN_{3}O_{4}S with a molecular weight of approximately 417.87 g/mol. The structure includes a thiazole moiety, methoxy groups, and a hydrazine linkage, which may contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown moderate to good activity against various bacterial strains, including Mycobacterium tuberculosis . The presence of the thiazole group is often linked to enhanced antibacterial efficacy.

2. Anticancer Potential

Research has demonstrated that various derivatives of benzenecarboxylic acids exhibit anticancer properties. The compound may share similar mechanisms, potentially involving apoptosis induction in cancer cells. A study on related compounds found that certain derivatives exhibited selective cytotoxicity against cancer cell lines .

3. Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on specific enzymes. For example, compounds with hydrazine linkages have been evaluated for their ability to inhibit cholinesterases, which are important targets in neurodegenerative diseases . The inhibition rates can vary significantly depending on the specific structural modifications made to the core compound.

Table 1: Summary of Biological Activities

Activity TypeRelated FindingsReferences
AntimicrobialModerate activity against M. tuberculosis
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibitory effects on cholinesterases

Case Study: Antimicrobial Efficacy

A recent synthesis of thiazole-based compounds showed promising results against pathogenic strains. The study evaluated the synthesized compounds for their ability to inhibit bacterial growth and found that the presence of electron-withdrawing groups like chlorine significantly enhanced antimicrobial activity .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Interaction with Cellular Targets : The hydrazine moiety may facilitate binding to specific receptors or enzymes.
  • Induction of Oxidative Stress : Compounds with similar structures have been observed to induce oxidative stress in microbial cells, leading to cell death.
  • Modulation of Signaling Pathways : Some derivatives can affect signaling pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for research in pharmacology and medicinal chemistry:

  • Antimicrobial Activity:
    • Studies indicate that derivatives containing thiazole rings often demonstrate antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential efficacy against various bacterial strains, similar to other thiazole derivatives which have shown broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential:
    • Compounds with hydrazino groups have been explored for their anticancer properties. Research indicates that hydrazones can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of this compound may enhance its interaction with biological targets involved in cancer progression .
  • Enzyme Inhibition:
    • The compound's ability to act as an enzyme inhibitor is noteworthy. It may inhibit certain enzymes associated with disease pathways, potentially offering therapeutic benefits for conditions such as diabetes and hypertension .

Synthesis and Characterization

The synthesis of 4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid typically involves multi-step organic reactions, including:

  • Formation of the thiazole derivative.
  • Condensation reactions to form the hydrazone linkage.
  • Purification techniques such as crystallization or chromatography to isolate the final product.

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Mass spectrometry for molecular weight determination.
  • Infrared spectroscopy (IR) to confirm functional groups.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives showed that compounds similar to 4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid exhibited significant antibacterial activity against Mycobacterium smegmatis, with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anticancer Activity

Research on hydrazone compounds revealed that they can effectively induce apoptosis in cancer cell lines. The specific interactions of the hydrazino group within this compound suggest potential pathways for therapeutic intervention in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Biological Activity (if reported) Reference
Target Compound Benzoic acid + hydrazino linker 2-chloro-thiazole, 3-methoxy-4-[(thiazolyl)methoxy]phenyl Not reported Not explicitly stated -
(5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl)acetic acid Thiazolidinone + acetic acid 4-benzyloxy-3-methoxyphenyl, thioxo group 277–280 Antimicrobial, enzyme inhibition
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide Triazole + hydrazide linker 4-ethyl-triazole, 4-hydroxy-3-methoxyphenyl, thioether Not reported Not explicitly stated
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one Triazolone 3-methoxyphenyl, 4-methoxyphenethyl Not reported Analgesic, antihypertensive
2-chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid Thiazolidinone + benzoic acid Chloro-substituted benzoic acid, furyl, 4-methoxyphenylimino Not reported Not explicitly stated

Key Comparative Analysis

  • Structural Motifs: Thiazole vs. Triazole: The target compound’s 2-chloro-1,3-thiazole ring (electron-deficient) contrasts with triazole derivatives (e.g., ), which are more electron-rich. Hydrazino Linker: The E-hydrazino configuration in the target compound may confer rigidity compared to the hydrazide linkers in and , influencing conformational stability .
  • Physicochemical Properties: The benzoic acid group in the target compound improves aqueous solubility compared to acetic acid derivatives (e.g., ) or non-ionizable substituents .
  • Synthetic Routes: The target compound likely involves condensation of a hydrazine derivative with a substituted aldehyde, analogous to the synthesis of 5-arylidene-thiazolidinones in . However, the use of 2-chloro-thiazole precursors introduces unique reactivity challenges compared to triazole or benzyloxy-containing intermediates .
  • Biological Implications: Triazole derivatives () show analgesic and antihypertensive activities, suggesting that the target compound’s thiazole-hydrazino framework might target similar pathways (e.g., cyclooxygenase or angiotensin receptors) . Thioxothiazolidinones () exhibit antimicrobial activity, implying that the chloro-thiazole group in the target compound could enhance antibacterial potency via increased electrophilicity .

Research Findings and Data

Activity Correlations

  • Electron-Withdrawing Effects: The 2-chloro substituent on the thiazole ring may enhance stability against metabolic degradation compared to non-halogenated analogues (e.g., ’s benzyloxy derivatives) .

Limitations and Knowledge Gaps

  • No explicit biological data for the target compound were found in the provided evidence, limiting direct activity comparisons.
  • Melting points and solubility data for the target compound are unavailable, hindering physicochemical benchmarking against analogues.

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